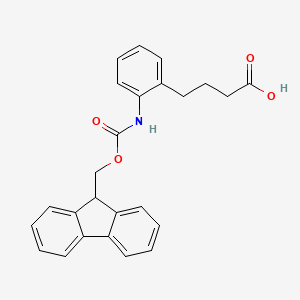

Fmoc-4-(2-aminophenyl)butanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-7-9-17-8-1-6-14-23(17)26-25(29)30-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVYKYXTLWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176429 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-18-1 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Substituted Butanoic Acids in Organic Synthesis

Aryl-substituted butanoic acids are a class of organic compounds that feature a butyric acid backbone with an aromatic (aryl) group attached. This structural motif is of considerable interest in organic synthesis due to its presence in various biologically active molecules and its utility as a versatile intermediate for creating more complex structures. The presence of both a carboxylic acid and an aromatic ring allows for a wide range of chemical modifications.

The synthesis of these compounds can be approached through various methods, including Friedel-Crafts reactions where an aromatic hydrocarbon reacts with an unsaturated aliphatic hydrocarbon in the presence of a catalyst. scispace.com Other modern techniques, such as the Horner-Wadsworth-Emmons olefination, offer stereoselective pathways to related structures like aryl-substituted cinnamic acid esters. organic-chemistry.org The development of novel synthetic routes to access these scaffolds, for instance from lactones, continues to be an active area of research. nih.gov These aryl-aliphatic acid structures are valuable because they can serve as analogs of natural amino acids, which are of interest for creating unnatural peptides and other pharmaceutically relevant compounds. nih.govresearchgate.net

The Essential Role of the Fmoc Protecting Group in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, a process that involves the stepwise addition of amino acids to build a peptide chain. lgcstandards.com In this intricate process, it is crucial to temporarily block the reactive amino group of an incoming amino acid to prevent unwanted side reactions while its carboxyl group is activated to form a peptide bond. publish.csiro.au

The Fmoc group serves as this temporary shield for the N-terminus of an amino acid. youtube.comproprep.com Its primary advantage lies in its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638), without affecting other sensitive parts of the peptide or the solid support to which the growing peptide chain is often attached. lgcstandards.comwikipedia.org This selective removal is a key feature of the widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). wikipedia.org

The process of Fmoc removal generates a byproduct, dibenzofulvene, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. youtube.comwikipedia.org The development of the Fmoc group has been a major landmark, enabling the rapid and efficient synthesis of complex peptides for research in the post-genomic era. lgcstandards.compublish.csiro.au

Fmoc 4 2 Aminophenyl Butanoic Acid: a Versatile Building Block

Strategic Preparation of the 4-(2-aminophenyl)butanoic Acid Core

The construction of the 4-(2-aminophenyl)butanoic acid molecule is a multi-step process that requires careful strategic planning to ensure good yields and purity. The key is to build the butanoic acid framework and then introduce the aminophenyl group in a controlled manner.

Orthogonal synthesis provides a powerful strategy for constructing complex molecules by ensuring that different functional groups can be manipulated independently. For the butanoic acid scaffold, this involves creating a molecule with multiple protecting groups that can be removed under distinct conditions. This approach is fundamental when designing multi-functional scaffolds for various applications, including the synthesis of peptide mimics. researchgate.net

A common strategy begins with a versatile starting material like glutaric anhydride (B1165640) or a derivative of 4-oxobutanoic acid. These precursors offer multiple reaction sites that can be selectively functionalized. For instance, one end of the butanoic acid chain can be protected as an ester (e.g., a t-butyl ester, which is acid-labile) while the other end is modified or prepared for the introduction of the phenyl ring. The use of such temporary protecting groups for carboxylic acids, such as the 2-chlorotrityl (2-CTC) resin in solid-phase synthesis, allows for transformations on other parts of the molecule, followed by mild cleavage to release the free acid. nih.gov This methodology provides a robust framework for building the desired butanoic acid scaffold with the necessary handles for subsequent reactions.

Alternative modern cross-coupling strategies can also be employed. For instance, a butanoic acid scaffold bearing a halide or triflate at the 4-position can be coupled with 2-aminophenylboronic acid or its derivatives via a Suzuki coupling reaction. Conversely, a scaffold with a boronic acid at the 4-position can be coupled with a halogenated aniline (B41778) derivative. Site-selective functionalization can be achieved through chelation-assisted catalysis, mimicking biosynthetic pathways to modify specific amide bonds or other positions with high precision. nih.gov

Chemoselective Fmoc Protection and Deprotection Techniques

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis due to its stability under acidic conditions and its lability to mild bases. altabioscience.comopenaccessjournals.com This orthogonality is crucial for complex multi-step syntheses. researchgate.net

The protection of the amino group of 4-(2-aminophenyl)butanoic acid is typically achieved by reacting it with an Fmoc-donating reagent. The choice of reagent and reaction conditions is critical for maximizing yield and ensuring high purity, which is essential for subsequent applications like solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com

Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.com The reaction is generally performed in a biphasic system, such as dioxane and an aqueous sodium bicarbonate or sodium carbonate solution, to maintain a basic pH (typically 8-9), which deprotonates the amino group, enhancing its nucleophilicity while keeping the carboxylic acid in its salt form. nih.gov Controlling the pH is vital; excessively basic conditions can lead to side reactions. nih.gov For challenging or sensitive substrates, alternative Fmoc reagents and conditions have been developed to improve outcomes. nih.gov The final product is typically purified by acidification to precipitate the Fmoc-protected acid, followed by washing and recrystallization to achieve the high purity (>99%) required for peptide synthesis. nih.govsigmaaldrich.com

| Parameter | Condition/Reagent | Rationale and Research Findings | Citation |

|---|---|---|---|

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Fmoc-OSu is often preferred as it is more stable and less prone to side reactions compared to the more reactive Fmoc-Cl. | numberanalytics.com |

| Solvent System | Dioxane/Water or Acetone/Water | A biphasic system allows the amine to be soluble while maintaining a basic aqueous environment to facilitate the reaction. | nih.gov |

| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Maintains the pH in the optimal range of 8-9, which is crucial for efficient reaction and minimizing side products like Fmoc-carbamate. | nih.gov |

| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control the reactivity of Fmoc-Cl and minimize side reactions. | numberanalytics.com |

| Purity Control | Use of high-purity reagents and optimized HPLC analysis | Starting with high-purity amino acids and using robust analytical methods to detect impurities are key to obtaining high-quality final products. | nih.govsigmaaldrich.com |

The removal of the Fmoc group is a critical step in SPPS, allowing for the elongation of the peptide chain. openaccessjournals.com The standard method for Fmoc cleavage involves treatment with a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netspringernature.com

The mechanism proceeds via a base-catalyzed β-elimination (E1cB). springernature.comembrapa.br The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring. researchgate.net This generates a carbanion, which is stabilized by the aromatic system. The intermediate then rapidly eliminates to form carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate, liberating the free amine of the amino acid. researchgate.netembrapa.br The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from causing side reactions with other nucleophiles in the system. researchgate.netspringernature.com

The mildness of these conditions ensures that acid-labile side-chain protecting groups, such as tert-butyloxycarbonyl (Boc) and t-butyl (tBu) ethers, remain intact, highlighting the orthogonal nature of the Fmoc/tBu protection strategy. nih.govnumberanalytics.com While piperidine is standard, other bases like 4-methylpiperidine (B120128) have been shown to be equally or even more effective deprotecting reagents. scielo.org.mx In specialized cases where basic conditions must be avoided entirely, alternative cleavage methods such as acidic hydrogenolysis have been developed. escholarship.org

| Reagent | Typical Conditions | Mechanism | Key Advantages | Citation |

|---|---|---|---|---|

| Piperidine | 20% in DMF | E1cB Elimination | Fast, efficient, and the standard for SPPS. Orthogonal to acid-labile groups. | researchgate.netspringernature.com |

| 4-Methylpiperidine | 20% in DMF | E1cB Elimination | Reported to have faster reaction rates than piperidine and is a viable alternative. | scielo.org.mx |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | E1cB Elimination | A non-nucleophilic base used to avoid base-related side reactions, though less common. | sigmaaldrich.com |

| Acidic Hydrogenolysis (e.g., Pd/C, H₂, mild acid) | Varies (e.g., HCl in MeOH) | Hydrogenolysis | Useful for sensitive substrates incompatible with basic conditions; maintains orthogonality with other groups. | escholarship.org |

| Thermal Cleavage | ~120 °C in DMSO | Base-free Elimination | An option for base-sensitive compounds, though conditions can be harsh for some substrates. | chimia.ch |

Stereoselective Approaches to Related Butanoic Acid Derivatives

While the synthesis of racemic this compound is well-established, the generation of stereochemically pure analogues is crucial for many pharmaceutical applications. Creating chiral centers in butanoic acid derivatives can be achieved through several advanced stereoselective methodologies. Although specific methods for this compound are not widely published, general principles for the asymmetric synthesis of related β- or α-substituted butanoic acids are applicable.

One powerful method is the use of chiral auxiliaries, such as Evans oxazolidinones. An N-acylated chiral auxiliary can be alkylated at the α-position to the carbonyl with high diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the chiral carboxylic acid.

Another approach is asymmetric hydrogenation. A precursor molecule containing a carbon-carbon double bond at a strategic position, for instance, an α,β-unsaturated butenoic acid derivative, can be hydrogenated using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP) to produce a single enantiomer of the saturated butanoic acid derivative.

Finally, enzymatic resolution offers a green and highly selective alternative. A racemic mixture of a butanoic acid ester can be treated with a lipase, which will selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The two can then be separated. These methodologies provide a toolkit for chemists to access enantiomerically pure butanoic acid derivatives for advanced research and development.

Advanced Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. The use of this compound within this methodology allows for the creation of peptides with unique properties and functionalities.

Integration into Fmoc/tBu Orthogonal Protection Strategies

The Fmoc/tBu (tert-butyl) orthogonal protection strategy is a widely adopted method in SPPS due to its mild deprotection conditions. researchgate.netmasterorganicchemistry.com In this strategy, the N-terminus of the amino acid is protected by a base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl. researchgate.net this compound seamlessly integrates into this strategy. The Fmoc group on its amino function can be selectively removed with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups of other amino acids in the growing peptide chain. researchgate.netyoutube.com This orthogonality is crucial for the stepwise and controlled assembly of complex peptides. youtube.comnih.gov

The use of Fmoc-protected amino acids is central to modern SPPS, with a vast array of such building blocks being commercially available, facilitating the synthesis of a wide range of modified peptides. nih.gov The stability of the Fmoc group under acidic conditions, coupled with its easy removal under basic conditions, provides the necessary flexibility for synthesizing long and complex peptide sequences.

Mechanistic Considerations for Peptide Chain Elongation

The process of peptide chain elongation in SPPS involves a repeating cycle of deprotection and coupling steps. After the removal of the Fmoc group from the resin-bound amino acid, the next Fmoc-protected amino acid in the sequence is introduced. For the amide bond to form, the carboxylic acid of the incoming amino acid must be activated. embrapa.br This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. embrapa.brnih.gov

The activated Fmoc-amino acid then undergoes a nucleophilic attack by the free amino group of the resin-bound peptide chain. embrapa.br This results in the formation of a stable peptide bond and the elongation of the peptide. The choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and to minimize side reactions such as racemization. nih.govpeptide.com The bulky nature of the Fmoc group itself helps to suppress racemization during the activation and coupling steps. nih.gov

A key side reaction in Fmoc-based SPPS is the formation of aspartimide, particularly in sequences containing aspartic acid. nih.govnih.gov This can lead to the formation of unwanted by-products. nih.gov Researchers have developed strategies to mitigate this, such as the use of modified aspartic acid derivatives with bulkier side-chain protecting groups. nih.gov

Development of Novel SPPS Methodologies Utilizing the Compound

The versatility of this compound has spurred the development of novel SPPS methodologies. Its structure can be leveraged to create peptides with specific functionalities or to overcome synthetic challenges. For instance, the aromatic ring and the butanoic acid spacer can be modified to introduce specific structural constraints or to attach other molecules of interest, such as drugs or imaging agents. chemimpex.com

Furthermore, advancements in SPPS technology, such as the use of microwave-assisted synthesis, have been applied to protocols involving Fmoc-protected building blocks to accelerate the synthesis process. springernature.com The development of new resins and linkers also continues to expand the capabilities of Fmoc-SPPS, allowing for the synthesis of increasingly complex and sensitive peptides. masterorganicchemistry.comnih.gov The unique properties of this compound make it a candidate for incorporation into these evolving synthetic strategies.

Building Blocks for Aromatic Peptide Nucleic Acids (APNA)

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. nih.goviris-biotech.denih.gov This modification imparts unique properties, including high binding affinity to complementary nucleic acids and resistance to enzymatic degradation. nih.goviris-biotech.de Aromatic Peptide Nucleic Acids (APNAs) are a subclass of PNAs that incorporate aromatic moieties into their backbone, and this compound serves as a key precursor for these structures.

Synthesis of APNA Monomers Incorporating this compound

The synthesis of APNA monomers derived from this compound involves several chemical transformations. A stereoselective synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been reported as a novel building block for APNA oligomers. acs.org This indicates that the core structure of this compound can be chemically modified to incorporate nucleobases, which are essential for the sequence-specific recognition of DNA and RNA.

The general approach to synthesizing PNA monomers often involves protecting the backbone amine with an Fmoc group and the exocyclic amino groups of the nucleobases with other protecting groups, such as the Boc group. nih.gov This orthogonal protection scheme allows for the selective removal of the Fmoc group during oligomerization while keeping the nucleobases protected. nih.gov The synthesis of the Fmoc-protected PNA backbone is a crucial step, and scalable synthetic routes have been developed to produce these key intermediates in good yield. nih.gov

Oligomerization Studies and Structural Characterization of APNA Scaffolds

Once the APNA monomers are synthesized, they are sequentially coupled together to form oligomers using SPPS techniques. The Fmoc group on the terminal monomer is removed, and the next monomer is coupled to the growing chain. This cycle is repeated until the desired sequence is assembled. The use of Fmoc/Boc-protected PNA monomers has been shown to be effective for the assembly of PNA oligomers, both through manual synthesis and automated microwave-assisted methods. springernature.com

After synthesis, the crude APNA oligomers are cleaved from the solid support and deprotected. They are then purified, typically by high-performance liquid chromatography (HPLC). The structural integrity and purity of the final APNA scaffolds are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy. acs.org Studies on the oligomerization of PNA monomers containing modified nucleobases have demonstrated their ability to bind selectively to complementary DNA strands, with some modifications even acting as fluorescent probes. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C25H24N2O4 | 416.47 | Building block for peptides and APNAs |

| Fmoc-(4-aminophenyl)acetic acid | C23H19NO4 | 373.40 | Related building block |

| Fmoc-4-aminobutanoic acid | C19H19NO4 | 325.36 | Linker molecule |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | C15H11ClO2 | 258.70 | Reagent for Fmoc protection |

| N-succinimidyl-9-fluorenylmethoxycarbonate (Fmoc-OSu) | C19H15NO5 | 337.33 | Reagent for Fmoc protection |

Contributions to Peptide and Peptidomimetic Scaffold Design

The intrinsic chemical functionalities of this compound make it a cornerstone for the synthesis of diverse and conformationally constrained peptide and peptidomimetic scaffolds. Its primary contribution lies in its role as a precursor to 1,4-benzodiazepine-2,5-diones, a class of compounds recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

The synthesis of these benzodiazepinedione scaffolds is a key application of this compound. This process typically involves the incorporation of the amino acid into a peptide sequence, followed by an intramolecular cyclization reaction. The resulting bicyclic structure effectively acts as a dipeptide or β-turn mimetic. apicalscientific.comnih.gov This mimicry is crucial as β-turns are fundamental secondary structures in proteins, playing vital roles in molecular recognition and biological activity. By enforcing a specific turn-like conformation, these scaffolds can enhance the binding affinity and specificity of the resulting peptidomimetic to its target receptor.

The versatility of the 1,4-benzodiazepine-2,5-dione scaffold derived from this compound has been demonstrated in the development of various bioactive compounds. For instance, these scaffolds have been utilized to create potent agonists for melanocortin receptors, which are involved in energy homeostasis and feeding behavior. nih.govresearchgate.netjohnshopkins.edu This highlights the potential of these structures in the design of therapeutics for metabolic disorders.

Furthermore, research has shown that 1,4-benzodiazepine-2,5-diones synthesized from this amino acid precursor exhibit promising anti-tubercular and anticancer activities. rsc.orgnih.gov In the context of anti-tubercular agents, the diazepine (B8756704) frame has been identified as crucial for the observed activity. rsc.org In cancer research, derivatives of this scaffold have been identified as potential protein synthesis inhibitors with significant antitumor effects. nih.gov

The ability to generate libraries of diverse 1,4-benzodiazepine-2,5-dione derivatives further underscores the importance of this compound in scaffold design. By varying the substituents on the benzodiazepine (B76468) core, a wide array of molecular shapes and functionalities can be explored, facilitating the discovery of novel drug candidates.

Table 1: Applications of Scaffolds Derived from this compound

| Scaffold Type | Mimetic Function | Therapeutic/Research Application | Key Findings |

| 1,4-Benzodiazepine-2,5-dione | Dipeptide/β-turn Mimetic | Melanocortin Receptor Agonists | Resulted in agonists with nanomolar potencies, useful for studying energy homeostasis. nih.govresearchgate.netjohnshopkins.edu |

| 1,4-Benzodiazepine-2,5-dione | Dipeptide/β-turn Mimetic | Anti-tubercular Agents | The benzodiazepine framework is vital for the anti-mycobacterial activity observed. rsc.org |

| 1,4-Benzodiazepine-2,5-dione | Dipeptide/β-turn Mimetic | Anticancer Agents | Act as potential protein synthesis inhibitors with significant antitumor activity. nih.gov |

Research Applications of Fmoc 4 2 Aminophenyl Butanoic Acid in Medicinal Chemistry

Facilitating the Design and Synthesis of Novel Therapeutic Agents

The structure of Fmoc-4-(2-aminophenyl)butanoic acid is inherently suited for the creation of novel therapeutic molecules. The Fmoc protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). It provides a stable mask for the amine group that can be selectively removed under specific basic conditions, allowing for the controlled, stepwise assembly of complex peptide chains and other amide-bond-containing molecules nih.gov.

The core structure, 4-(2-aminophenyl)butanoic acid, is recognized as a chemical building block with potential for pharmaceutical development ontosight.ai. Its derivatives can be explored for a range of biological activities, including those relevant to neuroscience or oncology ontosight.ai. By using the Fmoc-protected version, medicinal chemists can precisely incorporate this specific aminophenyl-butanoic acid moiety into a larger molecular design, paving the way for new classes of drugs. This process is crucial for developing modified peptides and other complex organic molecules intended for therapeutic use nih.gov.

Table 1: Physicochemical Properties of this compound and its Core Structure

| Property | This compound | 4-(2-aminophenyl)butanoic acid (core structure) |

|---|---|---|

| CAS Number | 219449-56-6 apicalscientific.com | 145486-67-5 sigmaaldrich.com |

| Molecular Formula | C₂₅H₂₃NO₄ | C₁₀H₁₃NO₂ |

| Molecular Weight | 401.45 g/mol | 179.22 g/mol |

Strategic Utility in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins sigmaaldrich.cn. A PROTAC consists of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a chemical linker medchemexpress.com. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of the PROTAC's efficacy medchemexpress.comnih.gov.

This compound is an ideal building block for constructing PROTAC linkers. Its utility stems from its bifunctional nature, which is temporarily masked by the Fmoc group. In PROTAC synthesis, the carboxylic acid end of the molecule can be activated and reacted with an amine-containing ligand (e.g., the warhead that binds the protein of interest). Subsequently, the Fmoc group can be chemically removed to expose the amine, which can then be coupled to the second ligand (e.g., the E3 ligase recruiter) broadpharm.com. This stepwise approach allows for the controlled and directional assembly of the final PROTAC molecule nih.govbroadpharm.com. Building blocks with Fmoc-protected amines and terminal carboxylic acids are frequently used for this purpose in PROTAC synthesis broadpharm.commedchemexpress.com.

The rational design of effective PROTACs is a complex process where the linker plays a pivotal role in establishing a stable and productive ternary complex (E3 Ligase-PROTAC-Target Protein) medchemexpress.com. The use of a building block like this compound allows chemists to apply several key design principles:

Control of Geometry and Spacing: The butanoic acid chain provides flexibility, while the phenyl ring introduces a degree of rigidity. The specific ortho position of the amine on the phenyl ring creates a distinct spatial vector compared to its meta- or para-isomers, influencing the ultimate orientation of the bound proteins.

Systematic Optimization: The use of Fmoc chemistry facilitates the synthesis of a library of PROTACs where the linker is systematically varied sigmaaldrich.cn. By creating analogues with slightly different lengths or compositions, researchers can empirically determine the optimal linker structure for degrading a specific target protein.

Table 2: Conceptual Role of this compound in PROTAC Synthesis

| Synthetic Stage | Component Feature | Role in PROTAC Construction |

|---|---|---|

| Initial Coupling | Carboxylic Acid (-COOH) | Can be activated (e.g., with HATU) to form an amide bond with the first ligand (warhead or E3 ligand) broadpharm.com. |

| Deprotection | Fmoc Group | Removed under basic conditions (e.g., piperidine) to expose the primary amine (-NH₂) for the next coupling step broadpharm.com. |

| Final Coupling | Exposed Amine (-NH₂) | Forms a second amide bond with the other ligand, completing the heterobifunctional structure. |

| Final Linker | 4-(2-aminophenyl)butanoic acyl | Forms the core of the linker, providing defined length, spacing, and a semi-rigid structural element to properly orient the two ends of the PROTAC nih.gov. |

Amino Acid-Derived Scaffolds for Biological Activity Modulation

Beyond its role as a linker component, the underlying 4-(2-aminophenyl)butanoic acid structure can serve as a central scaffold for developing novel bioactive molecules. A chemical scaffold is a core structure upon which various functional groups can be built to explore structure-activity relationships (SAR). The aminophenylbutanoic acid framework is a versatile starting point for creating libraries of compounds for drug discovery ontosight.aiontosight.ai.

Research has shown that molecules with an aminophenyl core can be optimized to act as potent agents against cancer cells nih.gov. Similarly, other butanoic acid derivatives have been used to create new heterocyclic compounds with potential antimicrobial activity mdpi.com. By starting with this compound, chemists have a synthetically tractable scaffold. They can build upon the core structure, adding chemical diversity to modulate interactions with biological targets and develop compounds with tailored activities.

Fmoc 4 2 Aminophenyl Butanoic Acid in Chemical Biology and Material Science Research

Advanced Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid structure. The bifunctional nature of Fmoc-4-(2-aminophenyl)butanoic acid—possessing both a protected amine and a carboxylic acid—makes it a prime candidate for use in these sophisticated chemical strategies.

Linker Applications in Antibody-Drug Conjugate (ADC) Research

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine a highly specific monoclonal antibody with a potent cytotoxic drug via a chemical linker. medchemexpress.comwuxiapptec.com The linker is a critical component, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently release the drug payload once inside the target cancer cell. medchemexpress.commdpi.com

This compound serves as a versatile building block for constructing these linkers. Its phenylbutanoic acid structure provides a defined and rigid spacer that separates the antibody from the drug, which can be crucial for maintaining the biological activity of both components. The terminal carboxylic acid can be activated (e.g., with EDC or HATU) to form a stable amide bond with an amine-containing drug or a modification on the antibody. broadpharm.com Following this, the Fmoc group can be removed to expose the amine on the phenyl ring, which then becomes available for conjugation to the other component of the ADC, creating a complete and functional linker system. While research highlights the use of the related compound 4-(Fmoc-4-aminophenyl)butanoic acid in creating ADCs, the principles of its application are directly relevant to the 2-amino isomer. chemimpex.com

Functionalization Approaches for Targeted Biomolecule Conjugation

The ability to precisely attach molecules to specific sites on biomolecules like proteins, peptides, or nucleic acids is fundamental to developing targeted therapies and research tools. This compound facilitates this through its orthogonal protecting group strategy.

The functionalization process typically involves two main steps. First, the carboxylic acid group of the molecule is activated and reacted with a primary amine on the target biomolecule, forming a stable amide linkage. broadpharm.com Throughout this step, the Fmoc group ensures the amine on the phenyl ring remains unreactive. In a subsequent step, the Fmoc group is cleaved using a mild base, revealing the free amine. This newly exposed functional group can then be used for further modifications, such as attaching a second molecule of interest (e.g., a dye, a drug, or a solubilizing group). This stepwise approach allows for the controlled and directed assembly of complex bioconjugates. broadpharm.com

Table 2: Functional Groups of this compound and Their Roles

| Functional Group | Role in Application |

|---|---|

| Fmoc-protected Amine | Provides a temporary protecting group, allowing for selective, stepwise reactions. broadpharm.com Its removal exposes a reactive site for further conjugation. |

| Carboxylic Acid | Acts as a primary reactive handle for forming stable amide bonds with amines on biomolecules or other synthetic constructs. broadpharm.com |

| Phenylbutanoic Acid Spacer | Offers a structurally defined and rigid linker element to separate conjugated molecules, which can be critical for efficacy in ADCs and other bioconjugates. mdpi.com |

Innovation in Diagnostic Tool Development

The development of sensitive and specific diagnostic tools is crucial for early disease detection and monitoring. The unique chemical and physical properties of this compound make it a valuable component in the creation of novel molecular probes and assay components.

Incorporation into Molecular Probes for Biosensing Applications

Molecular probes are molecules designed to detect and report on the presence of specific biological targets. A key feature of the Fmoc group is the fluorenyl moiety, which is inherently fluorescent. chemenu.com This property can be exploited in the design of "turn-on" or "turn-off" fluorescent probes.

By incorporating this compound into a larger molecular structure, a probe can be synthesized where the fluorescence of the fluorenyl group is quenched or altered. When the probe interacts with its specific biological target (e.g., an enzyme or a specific protein), a conformational change or a chemical reaction can occur that restores or changes the fluorescence, providing a detectable signal. The aminophenylbutanoic acid portion of the molecule serves as the versatile linker that connects this fluorescent reporter to the target-recognition part of the probe.

Research into Functionalized Components for Diagnostic Assays

Beyond individual probes, this compound is researched for its utility in creating functionalized components for larger diagnostic systems, such as immunoassays or biosensors. chemimpex.com For example, it can be used to immobilize antibodies or antigens onto a solid surface, such as a microplate or a nanoparticle. The carboxylic acid can be used to form a covalent bond with a functionalized surface, while the deprotected amine can be used to attach the desired biomolecule. This creates a stable and oriented presentation of the biological component, which can enhance the sensitivity and reliability of the diagnostic assay. chemimpex.com

Design of Functionalized Polymers and Biomaterials

The synthesis of advanced biomaterials with tailored properties is a major focus of materials science, particularly for applications in drug delivery and tissue engineering. Incorporating α-amino acids and their derivatives into polymers is a strategy to create functional, biodegradable, and biocompatible materials. nih.gov

This compound is an attractive building block for creating such functionalized polymers. chemimpex.com It can be incorporated into polymer chains, for instance, by forming amide bonds through its carboxylic acid and deprotected amine groups, creating a polyamide. Alternatively, it can be attached as a side chain to a pre-existing polymer backbone.

The presence of the phenyl ring adds rigidity and defined spacing to the polymer structure, while the amine group (after Fmoc removal) provides a reactive handle for post-polymerization modification. nih.gov This allows for the attachment of drugs, growth factors, or other bioactive molecules. This approach is central to the development of sophisticated drug delivery systems where the polymer acts as a carrier for a therapeutic agent, potentially enabling controlled release over time. chemimpex.com

Fabrication of Polymeric Scaffolds for Controlled Release Systems

A comprehensive search of scientific literature did not yield specific research detailing the use of this compound in the fabrication of polymeric scaffolds for controlled release systems. While the broader class of Fmoc-protected amino acids is integral to creating peptide-based biomaterials, which can be designed as scaffolds for drug delivery, specific data and research findings for this compound in this context are not available. The general principle involves incorporating such functionalized amino acids into a polymer backbone, where the specific properties of the amino acid can influence the scaffold's characteristics, such as drug loading and release kinetics. However, no studies demonstrating this with this compound could be identified.

Engineering Functionalized Materials for Biomedical Research

Similarly, there is a lack of specific published research on the application of this compound for engineering functionalized materials in biomedical research. The engineering of such materials often leverages the unique chemical properties of building blocks like Fmoc-amino acids to create surfaces or matrices that can, for example, promote cell adhesion, resist biofouling, or act as biosensors. While other Fmoc-derivatives, such as Fmoc-diphenylalanine, have been investigated for the creation of hydrogels and other nanomaterials with potential biomedical applications, specific research detailing the role of this compound in these areas is not present in the available literature. nih.gov

Computational and Mechanistic Investigations of Fmoc 4 2 Aminophenyl Butanoic Acid and Its Derivatives

Molecular Modeling and Docking Studies to Predict Interactions

While specific molecular modeling and docking studies exclusively focused on "Fmoc-4-(2-aminophenyl)butanoic acid" are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. These computational techniques are instrumental in predicting how a molecule might interact with biological targets, such as proteins.

Molecular docking simulations, for instance, can predict the preferred orientation of a ligand when it binds to a receptor. This information is critical for designing new therapeutic agents. The process involves generating various conformations of the ligand and fitting them into the binding site of the protein. The stability of the resulting complex is then evaluated using a scoring function. For derivatives of "this compound," these studies could elucidate potential interactions with enzymes or receptors, guiding the synthesis of more potent and selective compounds.

Computational approaches like Density Functional Theory (DFT) are employed to study the electronic properties of molecules. researchgate.netmdpi.com These methods can calculate various molecular descriptors that help in understanding the reactivity and stability of a compound. researchgate.netmdpi.com

Table 1: Key Parameters in Molecular Modeling and Their Significance

| Parameter | Significance |

| Binding Affinity | Predicts the strength of the interaction between the ligand and its target. |

| Docking Score | A numerical value that ranks the best-docked poses of a ligand in the active site of a protein. |

| Hydrogen Bonds | Identifies key interactions that stabilize the ligand-protein complex. |

| Hydrophobic Interactions | Highlights non-polar interactions contributing to binding. |

| Conformational Energy | The energy of the ligand in its bound conformation, indicating the energetic cost of binding. |

Elucidation of Reaction Mechanisms in Synthetic Pathways and Applications

Understanding the reaction mechanisms involved in the synthesis and application of "this compound" is essential for optimizing reaction conditions and developing new synthetic routes. A key transformation for this compound and its derivatives is intramolecular cyclization.

Studies on analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, have shown that they can undergo intramolecular cyclization to form indolin-3-one derivatives. nih.gov This reaction proceeds via a nucleophilic attack of the amino group on a carbonyl or a related electrophilic center within the same molecule. nih.gov In the case of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the cyclization is a 5-exo-trig process, leading to the formation of a five-membered ring. nih.gov

A plausible mechanistic pathway for the cyclization of a derivative of "this compound" could involve the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the aniline (B41778) nitrogen. This would result in the formation of a lactam, a cyclic amide, which is a common structural motif in many biologically active compounds. The reaction's efficiency would be influenced by factors such as the choice of coupling agents, solvent, and temperature.

Control experiments are often performed to gain insight into reaction mechanisms. nih.gov For example, by attempting the reaction under different conditions (e.g., acidic vs. basic) or by trying to isolate intermediates, researchers can piece together the sequence of steps in the reaction. nih.gov

Conformational Analysis and Derivation of Structure-Activity Relationships

Conformational analysis of "this compound" and its derivatives is key to understanding their three-dimensional structure, which in turn dictates their biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, the aminophenyl group, and the butanoic acid chain all have multiple rotatable bonds, leading to a large number of possible conformations.

Computational methods, such as DFT, can be used to determine the preferred conformations of these molecules by calculating their potential energy surfaces. researchgate.netmdpi.com Identifying the low-energy conformations is crucial because they are the most likely to be biologically relevant.

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For the derivatives of "this compound," SAR studies would involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological effects.

Table 2: Potential Structural Modifications for SAR Studies

| Modification Site | Example Modification | Potential Impact |

| Aromatic Ring | Introduction of electron-withdrawing or electron-donating substituents. | Alteration of electronic properties, influencing binding affinity. |

| Butanoic Acid Chain | Varying the length or introducing conformational constraints (e.g., double bonds, rings). | Changes in flexibility and orientation, affecting how the molecule fits into a binding site. |

| Amino Group | Alkylation or acylation. | Modification of hydrogen bonding capacity and steric bulk. |

| Carboxylic Acid | Conversion to esters or amides. | Changes in polarity and ability to act as a hydrogen bond donor/acceptor. |

By correlating these structural changes with changes in activity, a predictive model can be developed to guide the design of new compounds with improved properties.

Challenges and Emerging Research Directions in Fmoc 4 2 Aminophenyl Butanoic Acid Chemistry

Refinement of Synthetic Pathways to Enhance Efficiency and Scalability

Furthermore, optimizing reaction conditions, such as solvent choice, temperature, and catalyst systems, is crucial for maximizing yield and purity at each synthetic stage. The use of greener and more cost-effective reagents and solvents is also a growing consideration, aligning with the principles of sustainable chemistry. As the demand for this specialized amino acid grows, particularly for applications in drug discovery and development, the need for robust and scalable synthetic protocols becomes increasingly paramount. chemimpex.com

Methodologies for Minimizing Side Reactions and Controlling Impurity Profiles in Synthesis

A significant challenge in the synthesis and application of Fmoc-protected amino acids, including Fmoc-4-(2-aminophenyl)butanoic acid, is the occurrence of side reactions that can lead to impurities. chemimpex.com These impurities can complicate purification processes and compromise the integrity of the final product, particularly in the context of peptide synthesis.

Common side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) include diketopiperazine formation, especially at the dipeptide stage, and aspartimide formation. iris-biotech.depeptide.comnih.gov Diketopiperazine formation is an intramolecular cyclization that can lead to chain termination and is particularly prevalent with certain amino acid sequences. nih.gov Aspartimide formation is another base-catalyzed side reaction that can occur, leading to a mixture of α- and β-peptides. iris-biotech.depeptide.com

Strategies to mitigate these side reactions are an active area of research. For instance, the use of sterically hindered resins like 2-chlorotrityl chloride resin can suppress diketopiperazine formation. nih.gov To reduce aspartimide formation, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution or the use of alternative bases such as piperazine (B1678402) has shown promise. peptide.comresearchgate.net

Careful control of reaction conditions, such as temperature and the choice of coupling reagents, is also critical. The development of analytical methods to accurately detect and quantify impurities is equally important for ensuring the quality and purity of the final compound. chemimpex.com

Table 1: Common Side Reactions in Fmoc SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to chain termination. iris-biotech.denih.gov | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin), use of dipeptide building blocks, alternative deprotection reagents (e.g., DBU/piperazine). iris-biotech.denih.gov |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. iris-biotech.depeptide.com | Addition of HOBt to the deprotection solution, use of sterically hindered aspartate protecting groups, use of alternative bases like piperazine. iris-biotech.depeptide.comresearchgate.net |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for sensitive amino acids like histidine and cysteine. peptide.com | Use of specific protecting groups (e.g., Mmt for histidine), optimized coupling protocols. peptide.com |

| Piperidinyl-alanine Formation | Addition of piperidine (B6355638) to dehydroalanine, which can form from protected cysteine residues. iris-biotech.de | Use of trityl-protected cysteine. iris-biotech.de |

Exploration of Expanded Applications in Novel Chemical and Biological Systems

While this compound is a valuable tool in peptide synthesis, its utility extends to a broader range of chemical and biological systems. chemimpex.com Its unique structure, featuring an aromatic ring and a butanoic acid chain, allows for the introduction of specific functionalities into various molecular architectures.

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. chemimpex.com Its incorporation into peptide chains can influence their conformation, stability, and bioactivity, potentially leading to the development of new drugs with improved pharmacological properties. chemimpex.com

Beyond peptides, this compound and its derivatives can be utilized in the development of PROTACs (Proteolysis Targeting Chimeras) as a linker component. broadpharm.com The Fmoc-protected amine can be deprotected to allow for further conjugation, while the carboxylic acid can react with amine groups to form stable amide bonds. broadpharm.com

Furthermore, this compound finds applications in materials science for the creation of functionalized polymers. chemimpex.com These polymers can be designed for specific purposes, such as in drug delivery systems, where the controlled release of therapeutic agents is crucial. chemimpex.com The ability to incorporate this building block into larger polymeric structures opens up possibilities for creating new materials with tailored properties.

Future Development of Advanced Derivatives with Tailored Physicochemical and Biological Properties

The development of advanced derivatives of this compound represents a promising avenue for future research. By modifying the core structure, it is possible to create new building blocks with tailored physicochemical and biological properties.

For instance, the introduction of substituents on the phenyl ring or modifications to the butanoic acid chain could significantly impact the molecule's hydrophobicity, charge, and conformational preferences. These changes can, in turn, influence the properties of the peptides or other molecules into which they are incorporated.

The synthesis of derivatives with altered steric or electronic properties could also lead to improved performance in specific applications. For example, a derivative with enhanced stability under certain reaction conditions could be beneficial for complex multi-step syntheses.

The exploration of a diverse library of this compound derivatives will undoubtedly expand the toolbox available to chemists and biologists, enabling the design and synthesis of novel molecules with precisely controlled functions.

Q & A

Q. What is the functional role of the Fmoc group in Fmoc-4-(2-aminophenyl)butanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, preventing undesired side reactions during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups or the butanoic acid backbone .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- HPLC : Assess purity and monitor deprotection/coupling efficiency.

- NMR spectroscopy (1H, 13C): Confirm structural integrity, including aromatic proton environments and Fmoc group presence.

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., expected [M+H]+ for C25H24N2O4: 417.18) .

Q. How should this compound be stored to prevent degradation?

Store the compound desiccated at -20°C under an inert atmosphere (argon/nitrogen). Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may cleave the Fmoc group or hydrolyze the butanoic acid moiety .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically demanding peptide sequences?

Strategies include:

- Coupling reagents : Use HATU or DIC/HOAt for enhanced activation.

- Extended reaction times : Up to 2 hours for hindered residues.

- Microwave-assisted synthesis : Accelerate kinetics (e.g., 50°C, 30 W).

- Double coupling : Repeat activation steps for low-yield residues. Validate via Kaiser test or LC-MS monitoring .

Q. What experimental approaches mitigate racemization during incorporation of this compound into chiral peptides?

- Temperature control : Perform couplings at 0–4°C.

- Additives : Include HOBt or Oxyma Pure to suppress base-induced racemization.

- Chiral HPLC : Monitor enantiomeric purity post-synthesis.

- Ultrasound-assisted synthesis : Reduce reaction time and racemization risk .

Q. How does the 2-aminophenyl substituent influence peptide conformational stability?

The aromatic ring introduces steric bulk and π-π interactions, potentially stabilizing β-sheet or β-turn motifs. Techniques to study this:

- Circular dichroism (CD) : Analyze secondary structure.

- Molecular dynamics (MD) simulations : Predict conformational dynamics.

- X-ray crystallography : Resolve atomic-level interactions in crystal lattices .

Methodological Considerations

Q. What purification strategies are recommended for peptides containing this compound?

- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA).

- Ion-exchange chromatography : Exploit the compound’s carboxylic acid group for pH-dependent elution.

- Preparative TLC : For small-scale isolations .

Q. How can researchers validate the stability of this compound under SPPS conditions?

- Accelerated degradation studies : Expose to piperidine/DMF (1:4 v/v) for 24 hours; analyze via HPLC for decomposition products.

- Thermogravimetric analysis (TGA) : Assess thermal stability during resin cleavage (e.g., 95% TFA treatment) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coupling efficiencies for this compound across studies?

- Systematic parameter screening : Vary solvent (DMF vs. NMP), base (DIPEA vs. collidine), and resin type (Wang vs. Rink amide).

- Controlled replicates : Ensure consistent activation times and reagent freshness.

- Meta-analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.